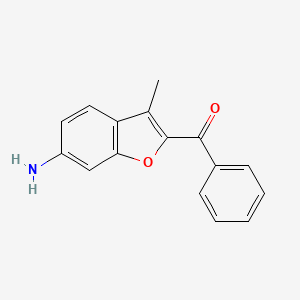

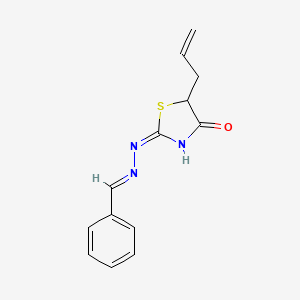

![molecular formula C12H13N3O2S B2498814 N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1257552-89-8](/img/structure/B2498814.png)

N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide" often involves the use of amino acids or nitrogen mustards as starting materials, with processes such as chlorosulfonyl isocyanate being utilized to introduce the thiadiazole moiety. Techniques like microwave-assisted synthesis have been employed to efficiently couple thiadiazole scaffolds with benzamide groups, indicating a versatile and efficient method for constructing such compounds (Tiwari et al., 2017).

Molecular Structure Analysis

The molecular structure of thiadiazole compounds is characterized by spectroscopic techniques, including IR, NMR, and mass spectral studies. These methods confirm the structure of synthesized compounds, offering insights into the spatial arrangement and electronic environment of the molecules (Mohamed et al., 2020).

Chemical Reactions and Properties

Thiadiazole derivatives undergo various chemical reactions, including cycloadditions, substitutions, and redox reactions, due to the reactive nature of the thiadiazole ring. These reactions allow for the functionalization of the compound and the introduction of various substituents, expanding the chemical diversity and potential applications of these molecules (Pavlova et al., 2022).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting points, and stability, are influenced by the nature of the substituents on the thiadiazole ring. These properties are crucial for determining the compound's suitability for various applications, including its potential use in material science and pharmaceuticals (El-Menyawy et al., 2014).

Chemical Properties Analysis

The chemical properties of "this compound" and related compounds are marked by their reactivity towards nucleophiles, electrophiles, and various reagents. These interactions are pivotal for the compound's reactivity pattern, offering pathways for further chemical modifications and the synthesis of derivative compounds (Kelly et al., 2007).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Convenient Preparations of Thiadiazoles

Thiadiazoles, including compounds structurally related to N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, are synthesized through oxidative dimerization of thioamides, using various electrophilic reagents. This process demonstrates a versatile method for preparing thiadiazoles, which are crucial in medicinal chemistry due to their biological properties (Takikawa et al., 1985).

Microwave-Assisted Synthesis for Anticancer Evaluation

The synthesis of thiadiazole derivatives, including those structurally related to the compound , under microwave irradiation, is a solvent-free approach. This method leads to compounds with significant anticancer activity, showcasing the relevance of such structures in developing new cancer therapies (Tiwari et al., 2017).

Biological Applications

Anticancer Activities

Novel thiadiazole compounds, including those related to the compound in focus, have been synthesized and tested for their anticancer properties. Certain derivatives exhibit promising anticancer activity, indicating the potential of such compounds in cancer treatment strategies (Gomha et al., 2017).

Antimicrobial and Anti-inflammatory Properties

Synthesized thiadiazoles, related to this compound, have been evaluated for their antimicrobial, anti-inflammatory, analgesic, and ulcerogenic properties. This highlights the compound's potential in developing treatments for various conditions beyond cancer, including microbial infections and inflammation (Kumar & Panwar, 2015).

Synthesis of Heterocyclic Compounds for Biological Evaluation

The creation of heterocyclic compounds from precursors like 2-hydroxy benzohydrazide, leading to derivatives including thiadiazoles, emphasizes the versatility of such compounds in synthesizing potential therapeutic agents with antimicrobial activities (Sarshira et al., 2016).

Eigenschaften

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c16-7-12(3-4-12)6-13-11(17)8-1-2-9-10(5-8)15-18-14-9/h1-2,5,16H,3-4,6-7H2,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDXNNJXQZFINN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2=CC3=NSN=C3C=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(furan-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498733.png)

![2-(2-chlorobenzyl)-N-isopropyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2498734.png)

![3-((Z)-2-((E)-3-(3-methyl-4,5-dihydrothiazol-3-ium-2-yl)allylidene)benzo[d]thiazol-3(2H)-yl)propane-1-sulfonate](/img/structure/B2498738.png)

![Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate](/img/structure/B2498742.png)

![N-(2-methoxyphenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2498743.png)

![2-{[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanyl}aniline](/img/structure/B2498744.png)

![[4-[2-[4-(2-Chloropyridine-3-carbonyl)oxy-3-methylphenyl]propan-2-yl]-2-methylphenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2498747.png)